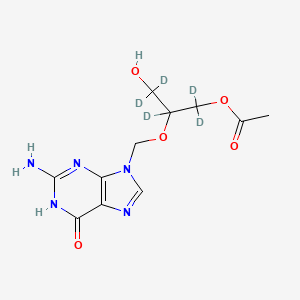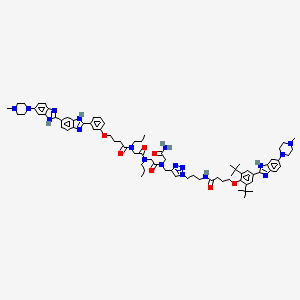
Ganciclovir Mono-O-acetate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganciclovir Mono-O-acetate-d5 is a deuterated derivative of Ganciclovir, a nucleoside analog used primarily for its antiviral properties. The compound has a molecular formula of C11H10D5N5O5 and a molecular weight of 302.28 . It is utilized in various research applications, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ganciclovir Mono-O-acetate-d5 involves the incorporation of deuterium atoms into the Ganciclovir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often vary between manufacturers .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of deuterated compounds. This includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, adhering to stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Ganciclovir Mono-O-acetate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Ganciclovir Mono-O-acetate-d5 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is employed in biological assays to study the effects of deuterium incorporation on biological systems.
Medicine: this compound is used in the development of antiviral drugs, particularly for the treatment of cytomegalovirus infections.
Wirkmechanismus
Ganciclovir Mono-O-acetate-d5 exerts its effects by inhibiting viral DNA replication. The compound is converted into its active form by viral enzymes, which then incorporate it into the viral DNA. This incorporation leads to the termination of DNA chain elongation, effectively inhibiting viral replication . The primary molecular target is the viral DNA polymerase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ganciclovir: The non-deuterated form of Ganciclovir Mono-O-acetate-d5, used for similar antiviral applications.
Acyclovir: Another nucleoside analog with antiviral properties, primarily used for herpes simplex virus infections.
Valganciclovir: A prodrug of Ganciclovir, offering improved oral bioavailability.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and metabolic properties of the compound. This makes it particularly valuable in research settings where precise isotopic labeling is required .
Eigenschaften
Molekularformel |
C11H15N5O5 |
|---|---|
Molekulargewicht |
302.30 g/mol |
IUPAC-Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D |
InChI-Schlüssel |
YKLKCCHLLFMWQE-PLQZCBGVSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)O |
Kanonische SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)





